

Technical Support Center: TAT (47-57) GGG-Cys(Npys) Conjugation

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Compound of Interest

Compound Name: TAT (47-57) GGG-Cys(Npys)

Cat. No.: B12387667

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This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the conjugation of **TAT (47-57) GGG-Cys(Npys)** to thiol-containing molecules such as proteins, peptides, or small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the **TAT (47-57) GGG-Cys(Npys)** conjugation reaction?

A1: The conjugation reaction is a thiol-disulfide exchange. The **TAT (47-57) GGG-Cys(Npys)** peptide contains a cysteine residue where the thiol group is activated with a 3-nitro-2-pyridylsulfenyl (Npys) group. A free sulfhydryl (thiol) group on your molecule of interest acts as a nucleophile, attacking the disulfide bond of the Cys(Npys). This results in the formation of a new, stable disulfide bond between your molecule and the TAT peptide, with the release of 3-nitro-2-pyridothione, which can be monitored spectrophotometrically at 343 nm.

Q2: What is the purpose of the "GGG" (Gly-Gly-Gly) linker in the peptide?

A2: The three-glycine linker provides flexibility and acts as a spacer between the TAT peptide and the conjugation site. This can help to reduce steric hindrance, potentially increasing the accessibility of the Cys(Npys) group to the thiol on your target molecule and thereby improving conjugation efficiency.

Q3: To what types of molecules can I conjugate the **TAT (47-57) GGG-Cys(Npys)** peptide?

A3: You can conjugate this peptide to any molecule that possesses a free sulfhydryl (thiol) group. This includes proteins or peptides with a native or engineered cysteine residue, as well as small molecules or other compounds that have been functionalized with a thiol group.

Q4: How can I confirm that the conjugation was successful?

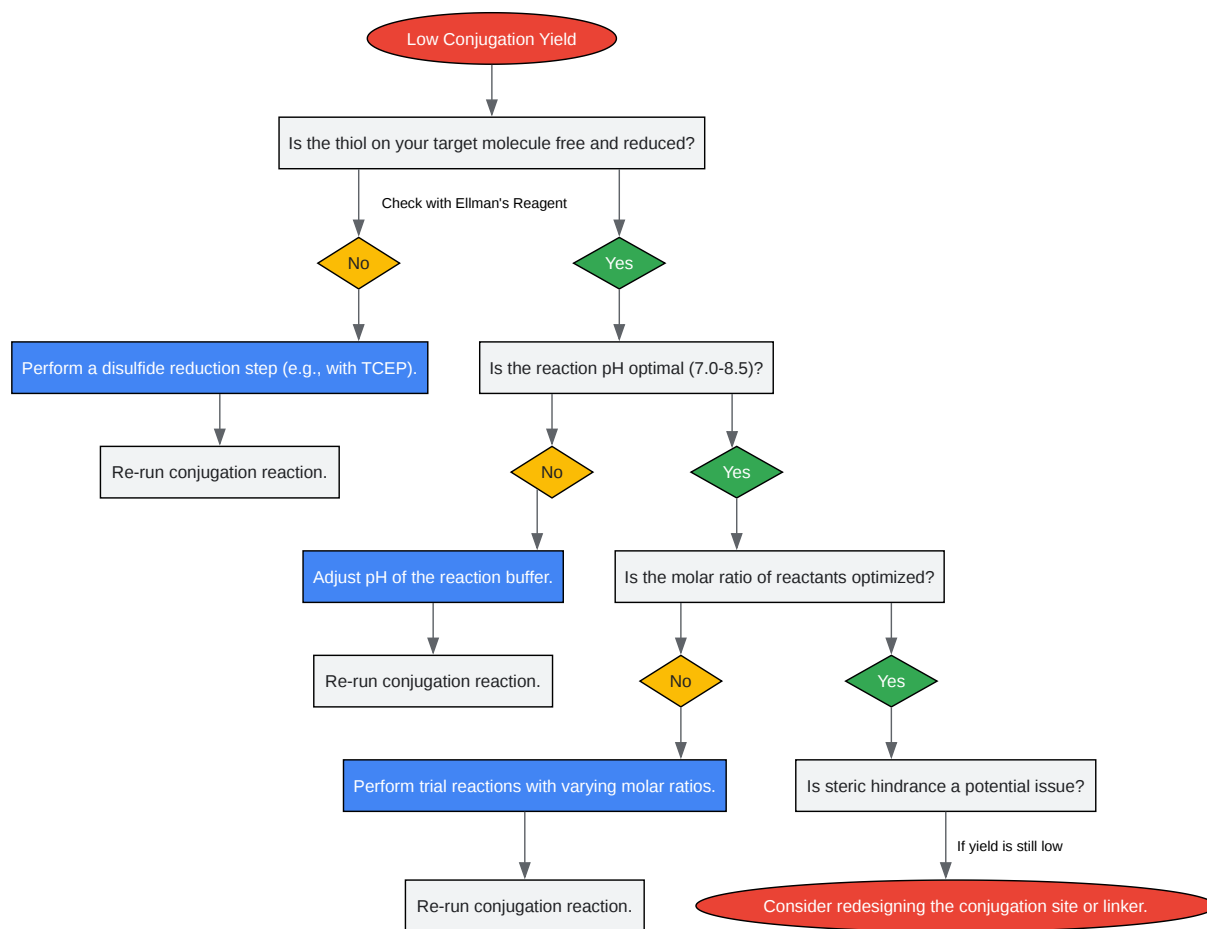
A4: The success of the conjugation can be confirmed by a combination of techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials. The identity of the conjugate is then typically confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in molecular weight corresponding to the mass of the TAT (47-57) GGG-Cys peptide.

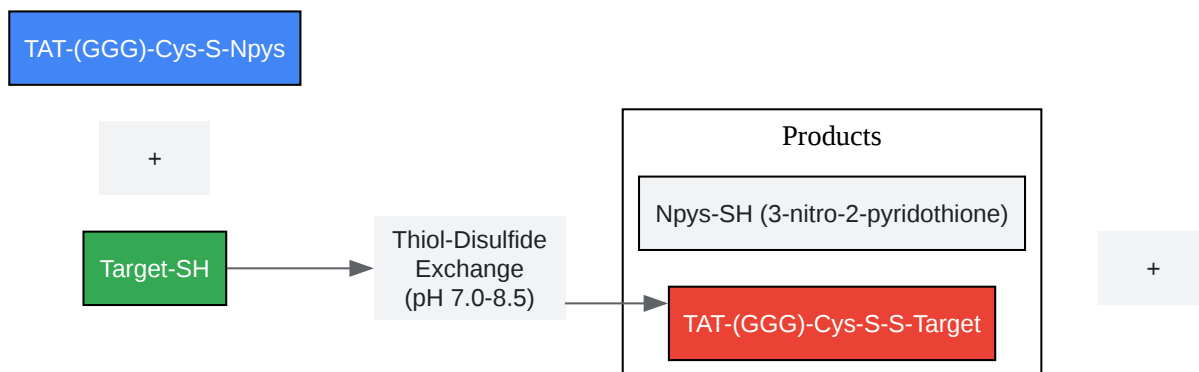
Troubleshooting Guide: Low Conjugation Yield

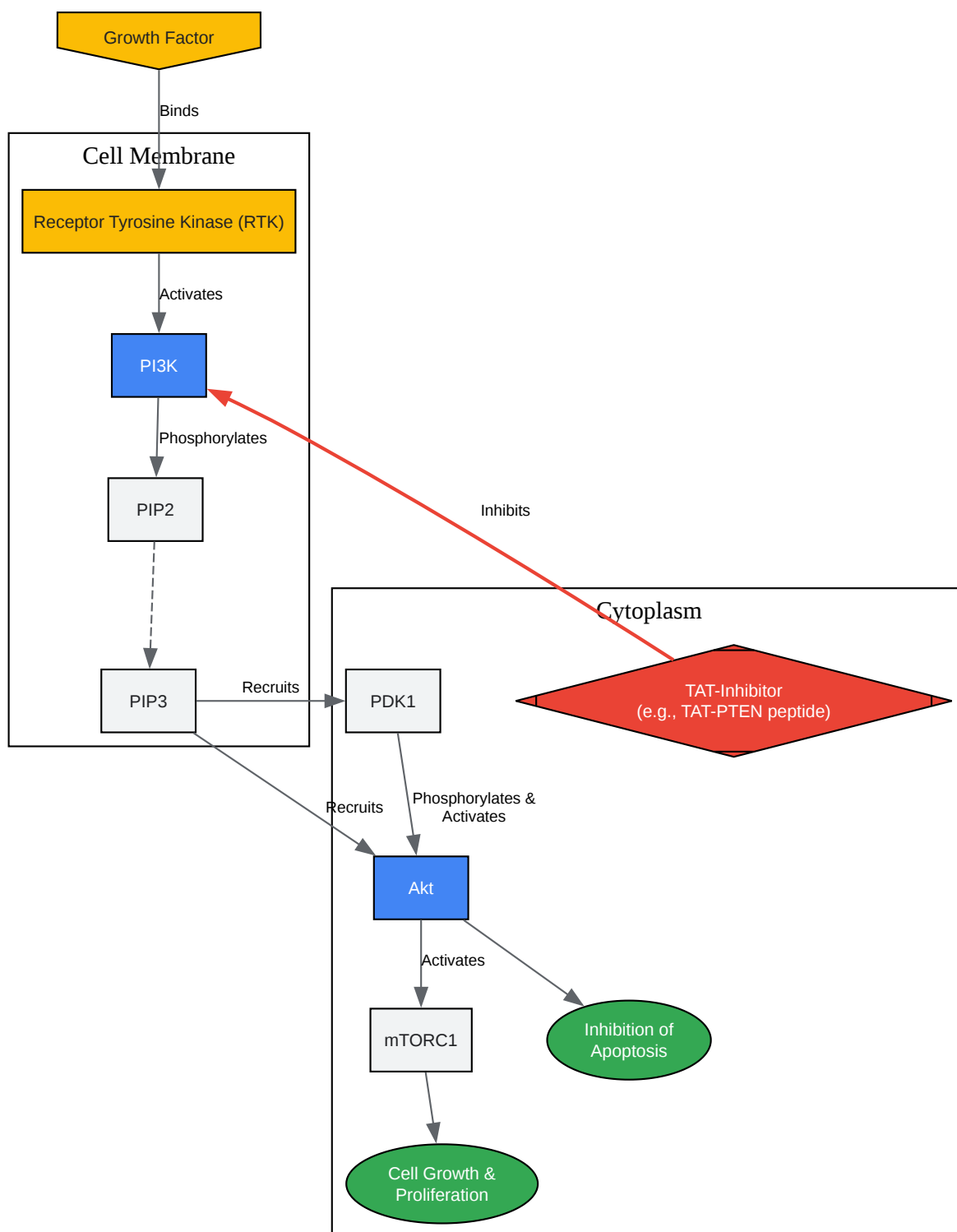
Low yield is a common issue in bioconjugation reactions. This guide addresses the most frequent causes and provides systematic solutions to improve the efficiency of your TAT-peptide conjugation.

Problem: Very low or no conjugate product is observed.

Below is a workflow to help you troubleshoot a low-yield conjugation reaction.







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